molecular formula C7H10O3 B2593538 (1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS No. 937053-06-0

(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B2593538
CAS No.: 937053-06-0
M. Wt: 142.154
InChI Key: UYLYISCHTFVYHN-NGJCXOISSA-N
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Description

(1R,2R,4S)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a bicyclic compound featuring a unique oxabicyclo structure

Scientific Research Applications

(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it’s noted that “exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride” acts as a potential antitumor agent .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also moisture sensitive and should be stored away from strong oxidizing agents and water/moisture .

Future Directions

The compound is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . Its potential as an antitumor agent suggests it may have future applications in medical research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of the compound from simple starting materials under mild conditions . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different stereoisomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its oxabicyclo structure, which imparts distinct reactivity and stability compared to its nitrogen-containing or methoxycarbonyl analogs. This uniqueness makes it particularly valuable in applications requiring specific stereochemical and structural properties.

Properties

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYISCHTFVYHN-KVQBGUIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38263-56-8
Record name 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, exo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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